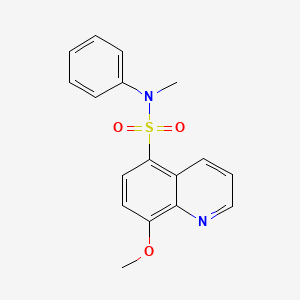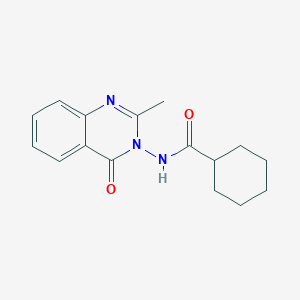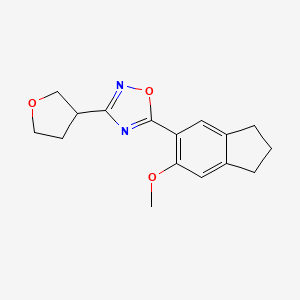![molecular formula C11H16NO4P B5619405 3-{hydroxy[2-(6-methyl-3-pyridinyl)ethyl]phosphoryl}propanoic acid](/img/structure/B5619405.png)
3-{hydroxy[2-(6-methyl-3-pyridinyl)ethyl]phosphoryl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps including condensation, reduction, and phosphorylation reactions. The typical synthetic route may involve starting from pyridine derivatives, followed by alkylation and introduction of the phosphoryl group. For example, similar pyridine-based compounds are synthesized through reactions involving ethyl esters and hydrazine hydrate, followed by cyclization and modification processes (Rodinovskaya et al., 2003).
Molecular Structure Analysis
Pyridine derivatives exhibit varied molecular structures depending on the substituents attached to the pyridine nucleus. The structure can significantly influence the compound's reactivity and properties. Studies involving X-ray crystallography can provide insights into the hydrogen bonding patterns and molecular geometry, as seen in compounds with similar structures (Dobbin et al., 1993).
Chemical Reactions and Properties
Compounds similar to 3-{hydroxy[2-(6-methyl-3-pyridinyl)ethyl]phosphoryl}propanoic acid may undergo various chemical reactions, including esterification, phosphorylation, and condensation. These reactions can alter their chemical and physical properties, making them suitable for different applications. For instance, phosphorylation reactions are essential for modifying the chemical properties and enhancing the reactivity of related compounds (Murakami et al., 1970).
Physical Properties Analysis
The physical properties of pyridine derivatives, such as solubility, melting point, and boiling point, are crucial for their practical applications. These properties are often determined by the molecular structure and the nature of substituents attached to the pyridine ring. For example, the introduction of ethyl or methyl groups can affect the solubility and thermal stability of the compounds (Mosti et al., 1992).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical species, are integral to understanding the behavior of pyridine derivatives. These properties are influenced by the electron-donating or electron-withdrawing nature of the substituents. For example, the presence of a phosphoryl group can affect the compound's acidity and its interactions with other molecules (Nash et al., 2002).
properties
IUPAC Name |
3-[hydroxy-[2-(6-methylpyridin-3-yl)ethyl]phosphoryl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16NO4P/c1-9-2-3-10(8-12-9)4-6-17(15,16)7-5-11(13)14/h2-3,8H,4-7H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUXIHAQIOQXMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CCP(=O)(CCC(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{Hydroxy[2-(6-methylpyridin-3-yl)ethyl]phosphoryl}propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-4-(4-chlorophenyl)-6-cyclopropylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5619333.png)
![3-{[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]methoxy}-2-ethyl-6-methylpyridine](/img/structure/B5619343.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-methyl-2-oxo-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5619344.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5619378.png)

![N-{[(diphenylmethyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5619391.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-ethylphenyl)-1H-imidazol-5-ol](/img/structure/B5619393.png)

![1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5619412.png)

![2-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5619415.png)
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5619420.png)
